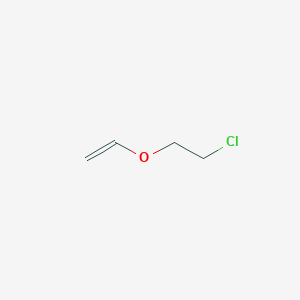
2-氯乙基乙烯基醚
描述
2-Chloroethyl vinyl ether is an organic compound with the molecular formula C4H7ClO. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
2-Chloroethyl vinyl ether has several applications in scientific research:
作用机制
Target of Action
2-Chloroethyl vinyl ether is a chemical compound that primarily targets the central nervous system and the visual organs . It is known to cause temporary incapacitation or residual injury .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It forms salts with strong acids and addition complexes with Lewis acids . It may react violently with strong oxidizing agents and is typically stabilized against polymerization by the addition of triethanolamine .
Biochemical Pathways
It is known to participate in various organic synthesis reactions, such as esterification, hydrolysis, and alkylation . In the polymer industry, it can be used to synthesize polymers and copolymers with special properties .
Pharmacokinetics
It is known to be moderately toxic by ingestion and inhalation . It is also insoluble in water , which may affect its bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloroethyl vinyl ether’s action include damage to the central nervous system and the visual organs . It is also known to cause skin irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloroethyl vinyl ether. It is highly flammable and oxidizes readily in air to form unstable peroxides that may explode spontaneously . It is also insoluble in water , which can affect its distribution in the environment.
生化分析
Biochemical Properties
It is known that this compound can form salts with strong acids and addition complexes with Lewis acids
Cellular Effects
It is known that exposure to high concentrations of this compound can cause symptoms like headache, dizziness, delayed tiredness, nausea, and vomiting
Molecular Mechanism
It is known that this compound may react violently with strong oxidizing agents and is typically stabilized against polymerization by the addition of triethanolamine
Temporal Effects in Laboratory Settings
It is known that this compound is highly flammable and oxidizes readily in air to form unstable peroxides that may explode spontaneously
准备方法
Synthetic Routes and Reaction Conditions
2-Chloroethyl vinyl ether can be synthesized through the reaction of vinyl ether with ethylene chlorohydrin in the presence of a base. The reaction typically involves the following steps:
Vinylation: Ethylene chlorohydrin is reacted with a base such as potassium hydroxide to form the corresponding vinyl ether.
Chlorination: The vinyl ether is then chlorinated using chlorine gas to produce 2-Chloroethyl vinyl ether.
Industrial Production Methods
In industrial settings, 2-Chloroethyl vinyl ether is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
化学反应分析
Types of Reactions
2-Chloroethyl vinyl ether undergoes various types of chemical reactions, including:
Polymerization: It can undergo cationic polymerization to form polymers and copolymers.
Nucleophilic Substitution: The chlorine atom in 2-Chloroethyl vinyl ether can be substituted by nucleophiles such as amines and thiols.
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Common Reagents and Conditions
Polymerization: Initiated using cationic initiators such as boron trifluoride etherate.
Nucleophilic Substitution: Carried out in the presence of nucleophiles like amines or thiols under mild conditions.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Polymerization: Produces polymers and copolymers with varying properties depending on the monomers used.
Nucleophilic Substitution: Yields substituted products such as amines and thiols.
Oxidation: Forms aldehydes and acids.
相似化合物的比较
Similar Compounds
- Vinyl 2-chloroethyl ether
- 2-Vinyloxyethyl chloride
- 2-Chloroethyl methyl ether
- Bis(2-chloroethyl) ether
Comparison
2-Chloroethyl vinyl ether is unique due to its combination of a vinyl group and a chloroethyl group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry, organic synthesis, and industrial processes .
属性
IUPAC Name |
1-chloro-2-ethenoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-6-4-3-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJRKFKAFWSXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29160-08-5 | |
| Record name | Ethene, (2-chloroethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0051570 | |
| Record name | 2-Chloroethyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloroethyl vinyl ether is a liquid. Insoluble in water. Sinks in water. Toxic., Colorless liquid; [HSDB] Clear yellow liquid; [MSDSonline] | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloroethyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
228 °F at 760 mmHg (NTP, 1992), 110 °C | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
61 °F (NTP, 1992), 80 °F (27 °C) (OPEN CUP) | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in alcohol and ether; slightly soluble in chloroform, In water, 429 mg/l at 25 °C | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0475 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0495 @ 20 °C/4 °C | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.7 (air= 1) | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
26.8 [mmHg], 26.8 mm Hg @ 20 °C | |
| Record name | 2-Chloroethyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
110-75-8 | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloroethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, (2-chloroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroethyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL 2-CHLOROETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O7V53TS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-94.5 °F (NTP, 1992), -70.3 °C | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16184 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloroethyl vinyl ether?
A1: The molecular formula of 2-chloroethyl vinyl ether (CEVE) is C4H7ClO, and its molecular weight is 106.55 g/mol.
Q2: Does the structure of CEVE influence its reactivity in cationic polymerization?
A2: Yes, the presence of the chlorine atom in CEVE significantly influences its reactivity in cationic polymerization. The chlorine atom, being electronegative, can stabilize the carbocation intermediate formed during the polymerization process. This stabilization can lead to a faster polymerization rate compared to vinyl ethers without electron-withdrawing substituents. [, , , ]
Q3: How does the incorporation of CEVE into copolymers affect their glass transition temperature (Tg)?
A3: The incorporation of CEVE into copolymers generally leads to a decrease in the glass transition temperature (Tg) compared to homopolymers of the other comonomer. This effect is attributed to the flexible nature of the CEVE units, which increases the free volume and chain mobility within the copolymer. [, ]
Q4: Are there any specific challenges associated with incorporating CEVE into copolymers?
A4: Yes, a challenge in incorporating CEVE into copolymers, particularly with n-butyl vinyl ether, is the potential for CEVE-induced physical gelation during the synthesis of block copolymers. This gelation arises from the formation of crosslinks between the CEVE units. []
Q5: Can CEVE be used in living cationic polymerization, and what advantages does this offer?
A5: Yes, CEVE can be polymerized via living cationic polymerization using specific initiating systems, such as HI/I2 or HI/ZnI2. This method allows for excellent control over the molecular weight and polydispersity of the resulting poly(CEVE). [, ]
Q6: How does the choice of solvent influence the cationic copolymerization of CEVE with other monomers?
A6: The choice of solvent significantly impacts the cationic copolymerization of CEVE. For instance, in copolymerization with styrene derivatives, CEVE incorporation is favored in less polar solvents like toluene compared to more polar solvents like methylene chloride. [, ]
Q7: Have computational chemistry methods been employed to study CEVE and its polymers?
A7: Yes, computational methods like G3(MP2)//B3LYP have been used to estimate thermodynamic properties of CEVE, such as its gas-phase enthalpy of formation. These calculations help in understanding the energetics and reactivity of this molecule. []
Q8: How does the structure of CEVE lend itself to post-polymerization modifications?
A8: The presence of the chlorine atom in poly(CEVE) allows for versatile post-polymerization modifications through nucleophilic substitution reactions. This enables the introduction of various functional groups, such as hydroxyl groups, to tailor the properties of the polymer. [, , , ]
Q9: Are there any specific stability concerns associated with CEVE or its polymers?
A9: While CEVE itself is relatively stable, its polymers might be susceptible to degradation under certain conditions, such as high temperatures or in the presence of strong acids or bases. The stability of CEVE-containing polymers can be influenced by factors such as the nature of the comonomer and the polymerization conditions used. [, ]
Q10: Are there specific safety considerations when handling CEVE?
A10: Yes, as with any chemical, appropriate safety precautions should be taken when handling CEVE. It's advisable to consult the material safety data sheet (MSDS) for specific information regarding handling, storage, and potential hazards.
Q11: What is the environmental impact of CEVE and its polymers?
A11: The environmental impact of CEVE and its polymers is an important consideration. Research on their ecotoxicological effects and potential for biodegradation is crucial to understand and mitigate any negative environmental impacts. []
Q12: Are there any viable alternatives to CEVE in specific applications?
A12: Yes, depending on the specific application, other vinyl ethers with different functionalities could serve as alternatives to CEVE. For example, ethyl vinyl ether (EVE) has been explored as a comonomer with chlorotrifluoroethylene for applications in energy-related materials. [] The choice of the most suitable alternative would depend on the desired properties and performance requirements.
Q13: What analytical techniques are commonly employed in the characterization of CEVE-containing polymers?
A13: Various analytical techniques are employed to characterize CEVE-containing polymers. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the polymer structure, monomer sequence, and tacticity. [, , , ]
- Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution of the polymers. [, ]
- Differential Scanning Calorimetry (DSC): Used to study the thermal transitions of the polymers, including the glass transition temperature (Tg). [, ]
- Fourier-transform infrared (FTIR) spectroscopy: Used to identify the functional groups present in the polymers. []
Q14: How has the research on CEVE and its polymers evolved over time?
A14: Research on CEVE and its polymers has steadily advanced, with significant milestones achieved in understanding its polymerization behavior, developing controlled polymerization techniques, and exploring applications in various fields. Early studies focused on understanding the cationic polymerization of CEVE [, ], while later research explored living cationic polymerization for precise control over polymer structure and properties [, , ]. More recent studies have focused on utilizing CEVE as a building block for functional polymers, including amphiphilic block copolymers [, ] and polymers with reactive pendant groups for further modification [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


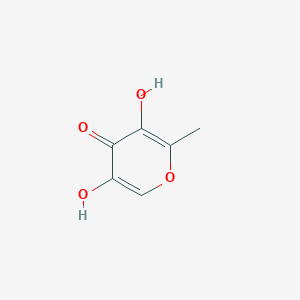
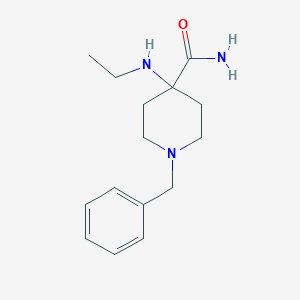

![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)


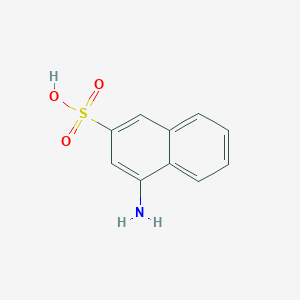
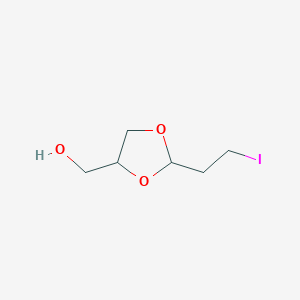
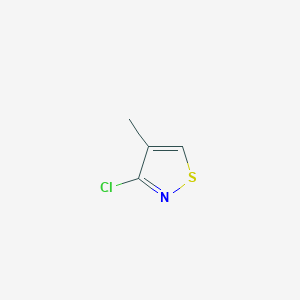

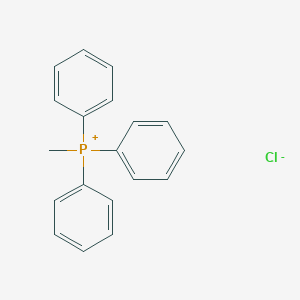
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
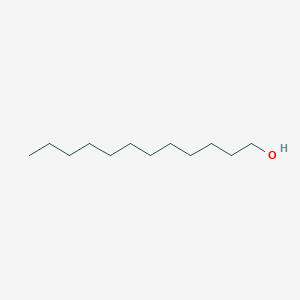
![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)
